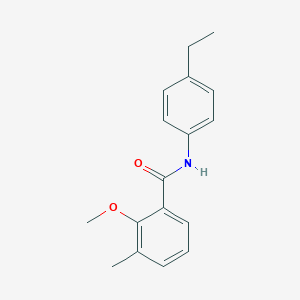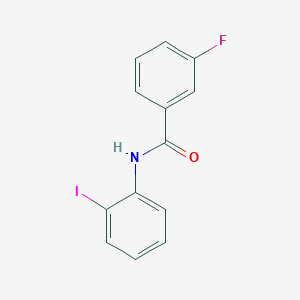![molecular formula C22H22ClN3O4S B250814 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B250814.png)
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of immune cells, particularly B cells, and has been implicated in various autoimmune diseases and B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of these diseases.
Mécanisme D'action
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation and activation. BTK is a key signaling molecule downstream of the B cell receptor (BCR) and other immune receptors, and its activation leads to the activation of downstream pathways involved in B cell proliferation, survival, and differentiation. By inhibiting BTK, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide blocks these pathways and suppresses B cell activation and antibody production.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have potent inhibitory effects on BTK in vitro and in vivo. In preclinical models, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide reduced B cell activation, antibody production, and cytokine secretion. 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide also showed antitumor activity in preclinical models of B cell malignancies by inducing apoptosis and inhibiting cell proliferation. In clinical trials, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been well tolerated and has shown promising efficacy in patients with various autoimmune diseases and B cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has several advantages as a research tool for studying B cell biology and diseases. It is a potent and selective inhibitor of BTK, and its mechanism of action is well characterized. 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in clinical trials. However, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide also has some limitations. It is a small molecule inhibitor and may have off-target effects on other kinases. It may also have limited efficacy in patients with BTK mutations or resistance to BTK inhibitors.
Orientations Futures
There are several future directions for research on 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell activation and survival. Another area of interest is the identification of biomarkers that can predict response to 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide and other BTK inhibitors. Additionally, further studies are needed to understand the long-term safety and efficacy of 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in patients with autoimmune diseases and B cell malignancies.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide involves several steps starting from commercially available starting materials. The key intermediate is the 4-chloro-2-nitroaniline, which is converted to the corresponding amine via reduction with palladium on carbon. The amine is then coupled with the 4-(methylsulfonyl)-1-piperazine-1-carboxylic acid to form the piperazine derivative. The furan ring is introduced via a Suzuki coupling reaction between the piperazine derivative and the 4-chlorophenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of autoimmune diseases and B cell malignancies. In a mouse model of rheumatoid arthritis, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide was shown to reduce joint inflammation and destruction by inhibiting B cell activation and antibody production. In a mouse model of lupus, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide improved survival and reduced kidney damage by suppressing autoantibody production. In preclinical models of B cell malignancies, 5-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide showed potent antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Propriétés
Formule moléculaire |
C22H22ClN3O4S |
|---|---|
Poids moléculaire |
459.9 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H22ClN3O4S/c1-31(28,29)26-14-12-25(13-15-26)19-8-6-18(7-9-19)24-22(27)21-11-10-20(30-21)16-2-4-17(23)5-3-16/h2-11H,12-15H2,1H3,(H,24,27) |
Clé InChI |
HJSDSMSDYZFWPQ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)







![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B250753.png)
![N-(4-{[(4-isopropylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250754.png)